2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its functionalization to introduce the pyrazine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5-ethyl-1H-pyrazol-3-yl)pyrazine: Lacks the prop-2-yn-1-yl group, which may affect its reactivity and applications.
2-(1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine: Similar structure but without the ethyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the ethyl and prop-2-yn-1-yl groups in 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that combines features of both pyrazole and pyrazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by relevant data and research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the cyclization of appropriate precursors under controlled conditions. The compound's structure is characterized by the presence of both ethyl and prop-2-yn-1-yl groups, which may enhance its biological activity compared to similar compounds lacking these substituents .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The unique structure allows for enhanced binding interactions with target proteins, which may explain its observed bioactivity .
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have reported that related compounds demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating strong antibacterial activity .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
2-(5-Ethyl... | E. coli | 0.22 |
2-(5-Ethyl... | S. aureus | 0.25 |
2-(5-Ethyl... | P. mirabilis | Moderate |
Anticancer Activity
In vitro studies suggest that this compound may also possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives similar to this compound. These derivatives were screened for their biological activities, including antimicrobial and anticancer effects. The results indicated that specific structural modifications significantly enhanced their bioactivity, suggesting a structure–activity relationship worth exploring further .
Properties
IUPAC Name |
2-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-3-7-16-10(4-2)8-11(15-16)12-9-13-5-6-14-12/h1,5-6,8-9H,4,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIZSRQBUGSPMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#C)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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